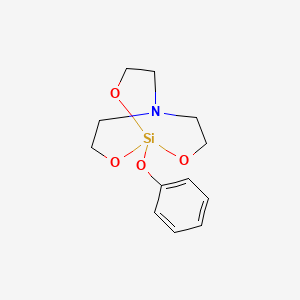
1-Phenoxysilatrane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenoxysilatrane is a member of the silatrane family, which are organosilicon compounds characterized by a tricyclic structure containing a pentacoordinate silicon atom.
Méthodes De Préparation
The synthesis of 1-Phenoxysilatrane typically involves the reaction of phenol with silatrane precursors under specific conditions. One common method involves the reaction of phenol with triethanolamine and silicon tetrachloride, followed by cyclization to form the silatrane structure . The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
1-Phenoxysilatrane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Oxidation: this compound can be oxidized to form siloxane derivatives. This reaction typically involves the use of hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reduction of this compound can lead to the formation of silane derivatives. Lithium aluminum hydride is a common reducing agent used in these reactions.
Substitution: Substitution reactions involving this compound often result in the replacement of the phenoxy group with other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields siloxane derivatives, while reduction produces silane derivatives .
Applications De Recherche Scientifique
1-Phenoxysilatrane has a wide range of scientific research applications due to its unique chemical properties. In chemistry, it is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations . In biology, this compound has been studied for its potential biological activities, including antimicrobial and anticancer properties .
In the field of medicine, this compound has shown promise as a therapeutic agent due to its ability to interact with biological molecules and pathways. It has been investigated for its potential use in drug delivery systems and as a component of medical devices . Industrial applications of this compound include its use as an adhesion promoter in coatings and as a component in the production of advanced materials .
Mécanisme D'action
The mechanism of action of 1-Phenoxysilatrane involves its interaction with molecular targets and pathways within biological systems. One proposed mechanism is the inhibition of specific enzymes or proteins, leading to altered cellular processes . For example, this compound has been shown to inhibit the activity of certain enzymes involved in cholesterol biosynthesis, resulting in reduced cholesterol levels .
The molecular targets of this compound may include proteins, nucleic acids, and other biomolecules. The compound’s unique structure allows it to form stable complexes with these targets, leading to changes in their activity and function .
Comparaison Avec Des Composés Similaires
1-Phenoxysilatrane can be compared to other silatrane compounds, such as 1-ethoxysilatrane and 1-allylsilatrane . While these compounds share a similar tricyclic structure, they differ in their substituents and chemical properties. For example, 1-ethoxysilatrane has an ethoxy group instead of a phenoxy group, which can influence its reactivity and biological activity .
The uniqueness of this compound lies in its phenoxy group, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications, including those where other silatranes may not be as effective .
Similar Compounds
- 1-Ethoxysilatrane
- 1-Allylsilatrane
- 1-Methoxysilatrane
- 1-Butoxysilatrane
Propriétés
Numéro CAS |
3463-22-7 |
|---|---|
Formule moléculaire |
C12H17NO4Si |
Poids moléculaire |
267.35 g/mol |
Nom IUPAC |
1-phenoxy-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C12H17NO4Si/c1-2-4-12(5-3-1)17-18-14-9-6-13(7-10-15-18)8-11-16-18/h1-5H,6-11H2 |
Clé InChI |
VXZOISSTUSCPNB-UHFFFAOYSA-N |
SMILES canonique |
C1CO[Si]2(OCCN1CCO2)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


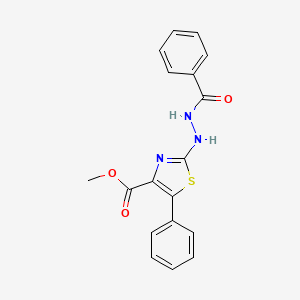
![4-[3-(Naphthalen-1-yl)prop-2-yn-1-yl]-4-(prop-2-en-1-yl)morpholin-4-ium](/img/structure/B14171006.png)

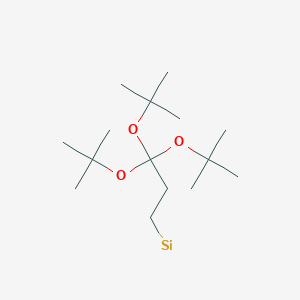
![6-[2-(4-Chlorophenyl)-5-(4-methoxyphenyl)pyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14171016.png)
![4-(3-chlorophenyl)-5-(2-hydroxyethylamino)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14171021.png)
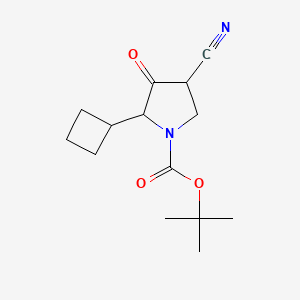
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-ethoxy-](/img/structure/B14171027.png)
![2,5-Dibromo-N-[(3R,5S)-1-cyano-5-methyl-3-pyrrolidinyl]benzenesulfonamide](/img/structure/B14171034.png)
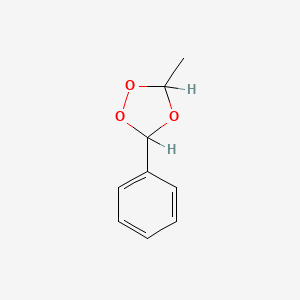
![3H-[1]benzothiolo[3,2-e]indole-1,2-dione](/img/structure/B14171050.png)
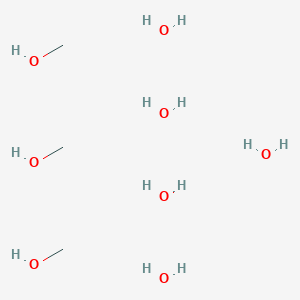

![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-(2-hydroxyethyl)-5-(4-hydroxy-3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B14171091.png)
